molecular formula C19H14O4 B5408303 3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one

3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one

Cat. No.: B5408303
M. Wt: 306.3 g/mol
InChI Key: OIPZJRRDLVKIAC-BQYQJAHWSA-N
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Description

3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one, also known as chalcone derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chalcone derivative has been extensively studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, 3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one derivative has shown promising results as an anticancer, antimicrobial, anti-inflammatory, and antioxidant agent. It has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
In agriculture, this compound derivative has been studied for its potential use as a plant growth regulator and as a natural pesticide. It has also been investigated for its potential use in the food industry as a natural food preservative and flavoring agent.

Mechanism of Action

The mechanism of action of 3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one derivative is not fully understood, but it is believed to be due to its ability to interact with various cellular targets. Chalcone derivative has been shown to inhibit the activity of enzymes such as cyclooxygenase, lipoxygenase, and tyrosinase, which are involved in the inflammatory response, melanin synthesis, and cancer progression. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects
Chalcone derivative has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases such as arthritis, asthma, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one derivative is its low toxicity, which makes it a promising candidate for drug development. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound derivative is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one derivative. One area of research is the development of more efficient synthesis methods that can produce higher yields of this compound derivative. Another area of research is the investigation of its potential use as a drug delivery system. Additionally, further studies are needed to fully understand its mechanism of action and to identify its cellular targets. Finally, more research is needed to investigate its potential applications in agriculture and food industry.
Conclusion
In conclusion, this compound derivative is a promising chemical compound that has potential applications in various fields such as medicine, agriculture, and food industry. Its low toxicity, relatively easy synthesis, and diverse biological activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to identify its cellular targets.

Synthesis Methods

Chalcone derivative can be synthesized by the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 3-acetyl-6-methyl-4H-chromen-4-one. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 230-232°C.

Properties

IUPAC Name

3-[(E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-12-6-9-18-15(10-12)19(22)13(11-23-18)7-8-17(21)14-4-2-3-5-16(14)20/h2-11,20H,1H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPZJRRDLVKIAC-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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